molecular formula C10H10ClFN2O B5451112 N-allyl-N'-(3-chloro-4-fluorophenyl)urea

N-allyl-N'-(3-chloro-4-fluorophenyl)urea

Cat. No.: B5451112
M. Wt: 228.65 g/mol
InChI Key: SFBRZJDNFVNCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-N'-(3-chloro-4-fluorophenyl)urea is a substituted urea derivative characterized by a urea core (-NH-C(=O)-NH-) linked to a 3-chloro-4-fluorophenyl group and an allyl (CH₂CHCH₂) substituent. This compound belongs to the diarylurea family, a class of molecules widely studied for their structural versatility and bioactivity. The 3-chloro-4-fluorophenyl moiety introduces electron-withdrawing halogen atoms, enhancing electrophilic reactivity and influencing intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-7-3-4-9(12)8(11)6-7/h2-4,6H,1,5H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBRZJDNFVNCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Ureas

Compound Name Substituents (R₁, R₂) Key Features
This compound R₁: Allyl; R₂: 3-chloro-4-fluorophenyl Allyl group enhances reactivity; dual halogenation improves lipophilicity
N-(3-Chloro-4-fluorophenyl)urea R₁: H; R₂: 3-chloro-4-fluorophenyl Simpler structure; lacks allyl group, reducing steric effects
N,N'-Bis(3-chloro-4-fluorophenyl)urea R₁, R₂: 3-chloro-4-fluorophenyl Symmetric halogenation; strong electron-withdrawing effects
N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methylphenyl)urea R₁: Pyridyl; R₂: 3-methylphenyl Pyridyl group introduces nitrogen heterocycle; trifluoromethyl enhances stability
N-(4-Chlorophenyl)-N'-(2-thiazolyl)urea R₁: 4-chlorophenyl; R₂: thiazolyl Thiazolyl moiety enables heterocyclic interactions; lower lipophilicity

Key Observations :

  • Halogen Effects: The 3-chloro-4-fluorophenyl group in the target compound provides stronger electron-withdrawing effects compared to mono-halogenated analogs (e.g., N-(4-chlorophenyl)-N'-(2-thiazolyl)urea), enhancing reactivity in nucleophilic substitutions .
  • Allyl vs.
  • Heterocyclic vs. Phenyl Moieties : Pyridyl or thiazolyl substituents (e.g., in N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methylphenyl)urea) introduce nitrogen atoms capable of hydrogen bonding, whereas phenyl groups prioritize hydrophobic interactions .

Key Findings :

  • Halogenated phenyl isocyanates (e.g., 3-chloro-4-fluorophenyl isocyanate) are preferred starting materials for high regioselectivity .

Table 3: Bioactivity Trends in Substituted Ureas

Compound Name Reported Bioactivity Mechanism Insights Reference
This compound Hypothesized antimicrobial/anticancer Allyl group may enable covalent target binding
N-(3-Chloro-4-fluorophenyl)urea Antitumor activity (in vitro) Halogens enhance DNA intercalation
N,N'-Bis(3-chloro-4-fluorophenyl)urea Antimicrobial (broad-spectrum) Dual halogenation disrupts microbial membranes
N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea Herbicidal activity Trifluoromethyl improves metabolic stability

Critical Analysis :

  • Antimicrobial Activity : The combination of chloro and fluoro substituents in the target compound likely enhances membrane permeability, as seen in bis-halogenated analogs .
  • Anticancer Potential: Allyl groups may facilitate interactions with cysteine residues in kinases or proteases, a mechanism observed in allyl-containing pharmaceuticals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.